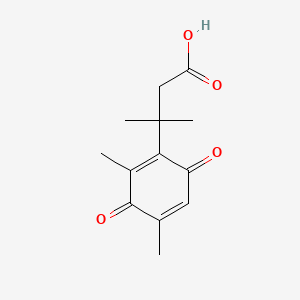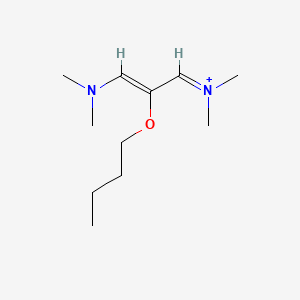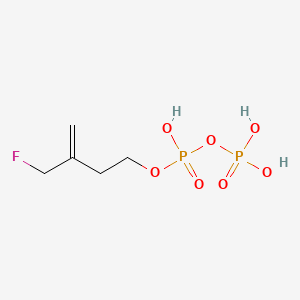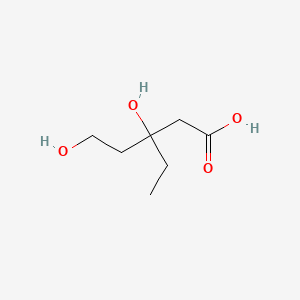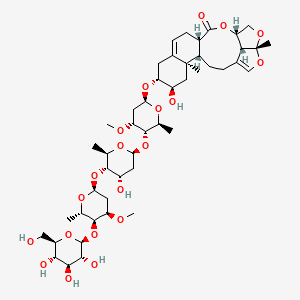
Glaucoside H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glaucoside H is a natural product found in Vincetoxicum atratum, Vincetoxicum glaucescens, and Vincetoxicum versicolor with data available.
Aplicaciones Científicas De Investigación
Neuroprotective Effects in Glaucoma
Hydrogen sulfide (H2S), a compound related to Glaucoside H, has been observed to have a significant neuroprotective effect in the context of glaucoma. A study demonstrated that H2S supplementation effectively reduced the apoptosis of retinal ganglion cells in experimental glaucoma. This neuroprotection is believed to be associated with the preservation of mitochondrial function, reduction of oxidative stress, suppression of glial activation, inhibition of inflammatory pathways, and downregulation of autophagy (Huang et al., 2018).
Metabolic Changes in the Visual Cortex
Proton magnetic resonance spectroscopy has been used to detect metabolic changes in the visual cortex in a rat model of chronic glaucoma. The study found a significant reduction in the choline level in the visual cortex contralateral to the glaucomatous eye, suggesting a connection between the pathophysiological mechanisms of glaucoma and the dysfunction of the cholinergic system in the visual pathway (Chan et al., 2009).
Interaction with Trabecular Meshwork
The behavior of human trabecular meshwork cells, crucial for maintaining the balance of aqueous humor and intraocular pressure, can be influenced by various factors including scaffold pore architecture and glycosaminoglycan composition. Understanding how these cells respond to changes in their extracellular environment is essential for research and drug development in glaucoma treatment (Osmond et al., 2020).
Biophysical Attributes and Response to Therapeutic Agents
The stiffness of the ocular trabecular meshwork and its cells is known to increase in glaucoma, affecting the response to therapeutic agents. Understanding the biophysical attributes associated with glaucoma can provide insights into the disease mechanisms and help in optimizing treatment strategies (Mckee et al., 2011).
Propiedades
Número CAS |
87741-80-8 |
|---|---|
Nombre del producto |
Glaucoside H |
Fórmula molecular |
C47H72O20 |
Peso molecular |
957.1 g/mol |
Nombre IUPAC |
(4S,5R,7R,8R,13S,16S,19R,22R)-7-hydroxy-8-[(2R,4R,5S,6S)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C47H72O20/c1-20-41(65-36-15-31(56-7)43(22(3)61-36)67-45-40(53)39(52)38(51)32(17-48)64-45)27(49)13-34(59-20)66-42-21(2)60-35(14-30(42)55-6)62-29-12-24-9-10-25-26(46(24,4)16-28(29)50)11-8-23-18-57-47(5)37(23)33(19-58-47)63-44(25)54/h9,18,20-22,25-43,45,48-53H,8,10-17,19H2,1-7H3/t20-,21+,22+,25+,26+,27+,28-,29-,30-,31-,32-,33-,34+,35-,36+,37-,38-,39+,40-,41-,42+,43+,45+,46+,47+/m1/s1 |
Clave InChI |
PNOYMYGRNNZTRO-OVMCULIESA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2[C@@H](O[C@@H](C[C@H]2OC)O[C@@H]3CC4=CC[C@H]5[C@@H]([C@]4(C[C@H]3O)C)CCC6=CO[C@@]7([C@H]6[C@@H](CO7)OC5=O)C)C)O)O[C@H]8C[C@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3CC4=CCC5C(C4(CC3O)C)CCC6=COC7(C6C(CO7)OC5=O)C)C)O)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC |
SMILES canónico |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3CC4=CCC5C(C4(CC3O)C)CCC6=COC7(C6C(CO7)OC5=O)C)C)O)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC |
Sinónimos |
glaucoside H |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[4-(3,4-dimethylphenyl)-1-phenyl-2-imidazolyl]thio]-N-(1,1-dioxo-3-thiolanyl)acetamide](/img/structure/B1225708.png)
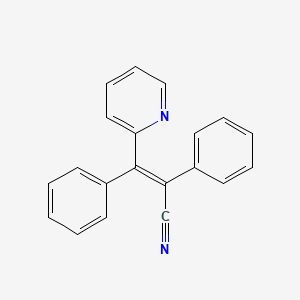
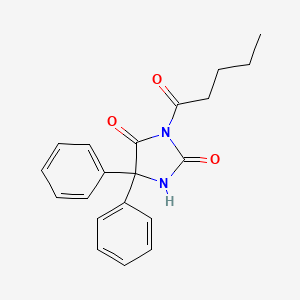
![methyl N-[methyl-(2-nitro-4-propoxyphenyl)carbamothioyl]carbamate](/img/structure/B1225713.png)

